26-Hydroxycholesterol disulfate
Description
Structure
3D Structure
Properties
CAS No. |
107241-08-7 |
|---|---|
Molecular Formula |
C27H46O8S2 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methyl-7-sulfooxyheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H46O8S2/c1-18(17-34-36(28,29)30)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(35-37(31,32)33)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25H,5-7,9-17H2,1-4H3,(H,28,29,30)(H,31,32,33)/t18?,19-,21?,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI Key |
CKKZPKHJVOCGKH-CYWZQEKTSA-N |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)COS(=O)(=O)O |
Isomeric SMILES |
C[C@H](CCCC(C)COS(=O)(=O)O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)COS(=O)(=O)O |
Synonyms |
26-hydroxycholesterol disulfate |
Origin of Product |
United States |
Biosynthesis and Formation Pathways of 26 Hydroxycholesterol Disulfate
Interconversion and Downstream Metabolism of 26-Hydroxycholesterol (B79680)
Once formed, 26-hydroxycholesterol is not a metabolic endpoint but rather an intermediate that can be directed into several downstream pathways. These pathways are crucial for the synthesis of bile acids and the regulation of cholesterol homeostasis.
Role of Oxysterol 7α-Hydroxylase (CYP7B1) in Further Hydroxylation
Another critical enzyme in the metabolism of 26-hydroxycholesterol is oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene. researchgate.netnih.gov This enzyme introduces a hydroxyl group at the 7α position of the sterol nucleus of 26-hydroxycholesterol and its downstream metabolite, 3β-hydroxy-5-cholesten-(25R)26-oic acid. researchgate.netnih.govresearchgate.net This 7α-hydroxylation is a crucial step for the synthesis of chenodeoxycholic acid, a primary bile acid. researchgate.netnih.gov The action of CYP7B1 effectively channels these oxysterols into the main bile acid synthetic pathway. nih.govresearchgate.net Deficiency in CYP7B1 can lead to the accumulation of its substrates, including 26-hydroxycholesterol, which has been linked to liver disease in infants and hereditary spastic paraplegia type 5 in humans. nih.govmdpi.commybiosource.com
Glucuronidation and Other Conjugation Reactions of 26-Hydroxycholesterol
In addition to sulfation, 26-hydroxycholesterol and its metabolites can undergo other conjugation reactions, most notably glucuronidation. researchgate.netresearchgate.net This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the oxysterol. researchgate.netmdpi.com Similar to sulfation, glucuronidation increases the water solubility of the molecule, facilitating its excretion from the body, primarily through bile and urine. mdpi.com These conjugation reactions are considered important detoxification pathways that prevent the accumulation of potentially cytotoxic oxysterols. researchgate.netresearchgate.net
Genetic and Enzymatic Deficiencies Affecting 26-Hydroxycholesterol Metabolism
Defects in the enzymes responsible for the metabolism of 26-hydroxycholesterol can lead to serious metabolic disorders. These genetic conditions highlight the critical role of this oxysterol in maintaining cholesterol homeostasis and bile acid synthesis.
Cerebrotendinous Xanthomatosis (CTX) as a Model of Impaired CYP27A1 Activity
Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder that serves as a prime example of the consequences of impaired 26-hydroxycholesterol metabolism. nih.govrarediseases.orgencyclopedia.pub CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency of the mitochondrial enzyme sterol 27-hydroxylase. vivet-therapeutics.comnih.govresearchgate.net This enzymatic block disrupts the alternative pathway of bile acid synthesis at its initial step. nih.govyoutube.com
Molecular and Cellular Mechanisms of Action of 26 Hydroxycholesterol Disulfate
Interactions with Nuclear Receptors
26-Hydroxycholesterol (B79680) and its sulfated derivatives are emerging as significant signaling molecules that exert their effects through interactions with various nuclear receptors, thereby modulating critical cellular pathways.
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the regulation of lipid metabolism. ebi.ac.uk They are activated by various oxysterols, which are oxidized derivatives of cholesterol. nih.gov Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes involved in cholesterol efflux, transport, and fatty acid synthesis. nih.govmdpi.com
(25R)26-hydroxycholesterol (26HC), a precursor to the disulfated form, is a known agonist of LXR. ebi.ac.ukmdpi.com It is produced from cholesterol by the mitochondrial enzyme CYP27A1 and is an important intermediate in the alternative pathway of bile acid synthesis. mdpi.comnih.gov Studies have shown that 26HC can activate LXRα, thereby influencing the expression of genes that regulate cholesterol homeostasis. mdpi.comoup.com For instance, in macrophages, LXR activation by oxysterols upregulates the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which mediate the efflux of cellular cholesterol. ebi.ac.uknih.gov
While direct studies on 26-hydroxycholesterol disulfate's interaction with LXR are limited, research on the monosulfated form, 25-hydroxycholesterol (B127956) 3-sulfate (25HC3S), provides valuable insights. 25HC3S has been shown to act as a repressor of LXR activity. nih.gov In human THP-1-derived macrophages, 25HC3S markedly decreased nuclear LXRα protein levels. nih.gov This suggests that the sulfation of hydroxycholesterols can significantly alter their interaction with and subsequent modulation of LXR activity, potentially shifting them from agonists to antagonists or repressors. This dual regulation by a precursor and its sulfated metabolite highlights a sophisticated "cellular rheostat" mechanism for controlling lipid metabolism. physiology.org
Table 1: Effects of 26-Hydroxycholesterol and Related Compounds on LXR Activity
| Compound | Effect on LXR | Consequence |
|---|---|---|
| (25R)26-Hydroxycholesterol (26HC) | Agonist | Activates LXR, promoting cholesterol efflux and influencing lipid metabolism. ebi.ac.ukmdpi.com |
| 25-Hydroxycholesterol 3-sulfate (25HC3S) | Repressor | Decreases nuclear LXRα levels, inhibiting the LXR signaling pathway. nih.gov |
Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. nih.gov This differential activity is attributed to the unique conformational changes they induce in the ER, which in turn affects the recruitment of coactivators and corepressors. nih.gov
The related oxysterol, 27-hydroxycholesterol (B1664032) (27HC), has been identified as an endogenous SERM. nih.govwikipedia.org It can bind to both ERα and ERβ and induce a unique conformational change, distinct from that caused by estradiol (B170435) (E2) or other synthetic SERMs. nih.gov In breast cancer cells, 27HC has been shown to act as a partial agonist, stimulating gene transcription and cell proliferation. nih.gov Conversely, it can act as an antagonist to the cardiovascular effects of estrogen. plos.org
While direct evidence for this compound as a SERM is not yet established, the known SERM activity of the structurally similar 27HC suggests a potential for such a role. The addition of sulfate (B86663) groups would likely alter the binding affinity and conformational changes induced in the ER, potentially leading to a unique SERM profile. Further research is needed to elucidate the specific interactions between this compound and estrogen receptors.
The binding of sulfated steroids to nuclear receptors is influenced by the position and number of sulfate groups. The addition of a sulfate group, a large, negatively charged moiety, can significantly alter the molecule's interaction with the ligand-binding pocket of a receptor.
For instance, the sulfation of oxysterols at the 3β-position, as seen in 25-hydroxycholesterol 3-sulfate (25HC3S), appears to be a critical modification that converts an LXR agonist into a repressor. nih.gov This suggests that the sulfate group at this position may sterically hinder the adoption of an active conformation by the receptor or introduce electrostatic repulsions within the binding pocket.
While the specific structural determinants for this compound binding to its target receptors are not yet fully characterized, the presence of two sulfate groups would undoubtedly create a distinct chemical entity with unique binding properties compared to its monosulfated or non-sulfated precursors. The location of these sulfate groups on the cholesterol backbone and side chain would dictate the orientation and interactions within the receptor's ligand-binding domain, ultimately determining its biological activity.
Regulation of Gene Expression and Epigenetic Dynamics
This compound and its related compounds play a significant role in regulating gene expression, not only through direct interactions with nuclear receptors but also by influencing key players in lipid metabolism and epigenetic modifications.
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids. scienceopen.comannualreviews.org They are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. scienceopen.com When cellular sterol levels are low, SREBPs are transported to the Golgi apparatus, where they are proteolytically cleaved to release an active N-terminal fragment that translocates to the nucleus and activates the transcription of target genes. scienceopen.comannualreviews.org
Oxysterols, such as 25-hydroxycholesterol, are potent suppressors of SREBP processing. pnas.org They act by promoting the binding of the SREBP cleavage-activating protein (SCAP) to insulin-induced gene (Insig) proteins, which retains the SREBP-SCAP complex in the ER and prevents its activation. scienceopen.com
The sulfated oxysterol, 25-hydroxycholesterol 3-sulfate (25HC3S), has been shown to decrease the levels of the mature, active form of SREBP-1 in macrophages. nih.govphysiology.org This effect is mediated, at least in part, through the inhibition of the LXR signaling pathway, as LXR is a known transcriptional regulator of SREBP-1c. nih.govpnas.org By downregulating SREBP-1, 25HC3S leads to a decrease in the expression of genes involved in fatty acid and cholesterol synthesis. nih.gov Given the structural similarities, it is plausible that this compound exerts similar inhibitory effects on SREBP processing and activity, thereby contributing to the regulation of lipid homeostasis.
Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression. nih.gov DNA methylation is catalyzed by DNA methyltransferases (DNMTs), which add a methyl group to cytosine residues in DNA, typically leading to gene silencing. mdpi.com
Recent studies have identified oxysterols and their sulfated derivatives as potent regulators of DNMT activity. physiology.orgmdpi.com For example, 25-hydroxycholesterol (25HC) has been shown to be an endogenous agonist of DNMT1, increasing its activity. nih.gov In contrast, its sulfated counterpart, 25-hydroxycholesterol 3-sulfate (25HC3S), acts as an inhibitor of DNMT1, DNMT3a, and DNMT3b. nih.gov In hepatocytes, 25HC3S was found to have IC₅₀ values of 4.04, 3.03, and 9.05 x 10⁻⁶ M for DNMT1, DNMT3a, and DNMT3b, respectively. nih.gov This inhibitory activity leads to a reduction in DNA methylation. nih.gov
This opposing regulation of DNMT activity by 25HC and 25HC3S suggests a sophisticated mechanism for controlling gene expression through epigenetic modifications. physiology.orgmdpi.com The relative cellular concentrations of the non-sulfated and sulfated forms of hydroxycholesterols may act as a "cellular rheostat" to fine-tune the methylation status of gene promoters and thus regulate cellular processes. physiology.org While the direct effects of this compound on DNMT activity have not been reported, its structural similarity to 25HC3S suggests it may also function as a DNMT inhibitor, contributing to the epigenetic regulation of gene expression.
Table 2: Research Findings on the Regulation of Gene Expression and Epigenetic Dynamics
| Molecule | Target | Effect | Research Finding |
|---|---|---|---|
| 25-Hydroxycholesterol (25HC) | SREBP Processing | Suppression | Promotes retention of the SREBP-SCAP complex in the ER. scienceopen.compnas.org |
| 25-Hydroxycholesterol 3-sulfate (25HC3S) | SREBP-1 Activity | Inhibition | Decreases mature SREBP-1 levels in macrophages. nih.govphysiology.org |
| 25-Hydroxycholesterol (25HC) | DNMT1 Activity | Activation | Acts as an endogenous agonist of DNMT1. nih.gov |
| 25-Hydroxycholesterol 3-sulfate (25HC3S) | DNMT1, DNMT3a, DNMT3b Activity | Inhibition | Inhibits the activity of these DNMTs, leading to reduced DNA methylation. nih.gov |
Interactions with Oxysterol-Sensing Proteins
Oxysterols are key regulators of cholesterol homeostasis, largely through their interaction with proteins that sense cellular sterol levels.
The regulation of cholesterol synthesis is tightly controlled by the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which involves the key proteins SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (INSIG). SCAP acts as a sterol sensor that, in the presence of high cholesterol levels, binds to INSIG proteins, retaining the SCAP-SREBP complex in the endoplasmic reticulum (ER) and preventing the activation of cholesterol synthesis genes. nih.gov
Certain oxysterols are potent modulators of this system. For instance, 25-hydroxycholesterol (25-HC), a related oxysterol, is believed to act indirectly, possibly through a sensor protein, to elicit the binding of SCAP to INSIG. researchgate.net Other oxysterols, such as 24(S),25-epoxycholesterol, can bind directly to INSIG proteins, which enhances their binding to SCAP and halts the SREBP pathway. nih.gov While the specific interactions of this compound with INSIG and SCAP have not been detailed, the established mechanism for other oxysterols suggests a potential role in modulating this critical cholesterol-sensing machinery. The binding of oxysterols to these proteins is a crucial step in the feedback inhibition of cholesterol production. nih.govpnas.org
Table 1: Oxysterol Interactions with INSIG and SCAP
| Compound | Interacting Protein | Effect on INSIG-SCAP Complex | Consequence |
| Cholesterol | SCAP | Induces conformational change in SCAP, promoting INSIG binding. researchgate.net | Retention of SREBP-SCAP complex in ER. nih.gov |
| 25-Hydroxycholesterol (25-HC) | INSIG (putative) | Promotes INSIG-SCAP binding. researchgate.netbiorxiv.org | Suppresses SREBP processing. nih.govpnas.org |
| 24(S),25-Epoxycholesterol | INSIG | Binds to INSIG, enhancing its interaction with SCAP. nih.gov | Inhibits cholesterol synthesis. nih.gov |
Signaling Pathway Modulation
Sulfated oxysterols have emerged as significant signaling molecules that can epigenetically regulate key cellular pathways involved in metabolism, inflammation, and cell survival.
Research on 25-hydroxycholesterol 3-sulfate (25HC3S), a structurally similar sulfated oxysterol, has revealed its role as an epigenetic regulator. 25HC3S can increase the expression of genes involved in the Mitogen-Activated Protein Kinase (MAPK)-Extracellular Signal-Regulated Kinase (ERK) signaling pathway. nih.govnih.gov This is achieved by increasing the demethylation of CpG islands in the promoter regions of key genes within this cascade. researchgate.net The MAPK-ERK pathway is a master regulator of cellular processes including cell survival, antioxidant responses, and anti-apoptosis. nih.gov For example, 27-hydroxycholesterol has been shown to enhance the phosphorylation of ERK in monocytic cells, and this activation is linked to cellular differentiation. kjpp.net
Similar to its effects on the MAPK-ERK pathway, 25HC3S also modulates the Calcium-AMP-activated protein kinase (AMPK) signaling pathway through epigenetic mechanisms. nih.govnih.gov By inhibiting DNA methyltransferases, 25HC3S leads to the demethylation and subsequent increased expression of genes within the Calcium-AMPK pathway. nih.gov This pathway is crucial for regulating energy metabolism and lipid homeostasis. nih.gov Other related compounds, such as cholestenoic acid, have also been shown to significantly impact the Calcium-AMPK pathway by increasing the demethylation of genes, leading to reduced lipid accumulation. researchgate.netphysiology.org
Inflammasomes are multiprotein complexes that trigger inflammatory responses. The precursor molecule, 25-hydroxycholesterol (25-HC), has been shown to be a potent regulator of inflammasome activity. 25-HC can suppress the activation of the NLRP3 inflammasome. mdpi.comnih.gov It achieves this by inhibiting SREBP processing, which prevents the translocation of an NLRP3-SCAP-SREBP2 complex to the Golgi for inflammasome assembly. nih.gov Furthermore, 25-HC can also prevent the activation of the AIM2 inflammasome by maintaining mitochondrial integrity and preventing the release of mitochondrial DNA. nih.gov
Table 2: Signaling Pathways Modulated by Related Oxysterols
| Signaling Pathway | Modulating Compound | Mechanism of Action | Cellular Outcome |
| MAPK-ERK | 25-Hydroxycholesterol 3-Sulfate (25HC3S) | Epigenetic upregulation via DNA demethylation. nih.govnih.gov | Regulation of cell survival and anti-apoptosis. nih.gov |
| Calcium-AMPK | 25-Hydroxycholesterol 3-Sulfate (25HC3S) | Epigenetic upregulation via DNA demethylation. nih.gov | Regulation of energy metabolism and lipid homeostasis. nih.govphysiology.org |
| Inflammasome Formation | 25-Hydroxycholesterol (25-HC) | Inhibition of SCAP/SREBP2-mediated NLRP3 assembly. nih.gov | Suppression of inflammatory cytokine release. nih.gov |
Modulation of Protein-Protein Interactions in Redox Systems
The biological activities of steroids are often dependent on mitochondrial cytochrome P450 (CYP) enzymes, which function within redox chains requiring specific protein-protein interactions for electron transfer. Studies on 25-hydroxycholesterol have shown that it can modulate the interaction between the cholesterol side-chain cleavage enzyme, CYP11A1, and its essential redox partner, Adrenodoxin (Adx). biorxiv.org The presence of 25-hydroxycholesterol was found to decrease the binding affinity between CYP11A1 and Adx when compared to cholesterol, indicating that substrate identity can directly influence the efficiency of these redox systems. biorxiv.org Such modulation of protein-protein interactions within critical enzymatic systems highlights another layer of regulation by oxysterols. Furthermore, oxysterols integrated into cell membranes can alter the physical properties of the lipid bilayer, which in turn modifies oxysterol-phospholipid-protein interactions and the communication between oxysterol-sensing proteins. portlandpress.com
Q & A
Basic Research Questions
Q. What enzymatic pathways are critical for synthesizing 26-hydroxycholesterol disulfate in human cells?
- Answer : this compound synthesis involves cytosolic sulfotransferases (SULTs), particularly SULT2A1. This enzyme catalyzes sequential sulfation: first at the 3β-hydroxyl group, followed by sulfation at the 26-hydroxyl position. Kinetic studies show SULT2A1 has a higher affinity for 24-hydroxycholesterol-24-sulfate (Km = 0.1 μM) compared to the 3-sulfate isomer (Km = 40 μM) during disulfate formation . Structural modeling suggests steric and electrostatic interactions in the SULT2A1 active site favor sulfation at the 24/26-position over the 3-position .
Q. Which analytical techniques are recommended for detecting this compound in biological samples?
- Answer : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard. Key steps include:
- Chromatographic separation : Reverse-phase HPLC with C18 columns (e.g., elution at 7.3 min for disulfates due to increased polarity) .
- Mass spectrometry : Negative ionization mode with precursor ions at m/z 561 (M-H) and 583 (M+Na-2H). Fragment ions at m/z 97 (HSO4⁻), 463 (loss of sulfate), and 481 confirm disulfate structure .
- Validation : Compare retention times and fragmentation patterns with chemically synthesized standards .
Advanced Research Questions
Q. How do kinetic parameters of SULT2A1 influence disulfate formation from monosulfated substrates?
- Answer : SULT2A1 exhibits substrate specificity:
- 24-OHChol-24-sulfate : Higher affinity (Km = 0.1 μM) and catalytic efficiency (Kcat = 2410/min).
- 24-OHChol-3-sulfate : Lower affinity (Km = 40 μM) and efficiency (Kcat = 120/min) .
- Experimental design : Use radiolabeled PAPS ([35S]PAPS) in TLC assays to track sulfation. STS (steroid sulfatase) treatment distinguishes disulfates (STS-resistant) from monosulfates .
Q. What methodological challenges arise in distinguishing 3-sulfate and 24/26-sulfate isomers?
- Answer : Challenges include:
- Co-elution : Similar retention times in HPLC (e.g., 8.3 min for 24-sulfate vs. 9.0 min for 3-sulfate) .
- Structural confirmation : Use enzymatic hydrolysis (STS cleaves 3-sulfates but not 24/26-sulfates) .
- Synthetic standards : Chemically synthesize monosulfates (e.g., via regioselective sulfation) to validate LC/MS/MS results .
Q. How do contradictory findings on hydroxycholesterol disulfate stability inform experimental design?
- Answer : Discrepancies in metabolic stability (e.g., STS resistance) may arise from:
- Enzyme source : Human vs. bacterial STS variants differ in specificity.
- Sample preparation : Aqueous vs. organic extraction affects sulfate group integrity.
- Mitigation : Include internal controls (e.g., synthetic disulfates) and validate hydrolysis protocols across multiple labs .
Q. What associations exist between hydroxycholesterol disulfates and physiological parameters like breast density?
- Answer : In premenopausal women, inverse correlations were observed between androstenediol disulfates (structurally analogous to this compound) and volumetric breast density (VPD). For example:
- Androstenediol disulfate : Mean VPD decreased from 9.0% (T1) to 7.5% (T3; p = 0.02) .
- Experimental implications : Measure disulfate levels in serum/plasma using LC/MS/MS and correlate with imaging biomarkers (e.g., MRI) .
Technical and Methodological Questions
Q. What protocols ensure structural fidelity in synthesizing hydroxycholesterol disulfates?
- Answer : Key steps include:
- Regioselective sulfation : Use protective groups (e.g., THP ethers) to direct sulfation to specific hydroxyl positions .
- Purification : Silica gel chromatography or preparative HPLC to isolate disulfates from monosulfates.
- Validation : NMR (e.g., ¹H, ¹³C) and HR-MS to confirm molecular mass (e.g., m/z 561.3 for 25HCDS) .
Q. How do sulfotransferase isoforms (SULT2A1 vs. SULT2B1b) impact disulfate metabolism?
- Answer :
- SULT2A1 : Catalyzes both 3- and 24/26-sulfation, favoring disulfate formation at low substrate concentrations (≤1 μM) .
- SULT2B1b : Only forms 3-monosulfates, with no disulfate activity .
- Implications : Use isoform-specific inhibitors (e.g., mefenamic acid for SULT2A1) to dissect metabolic pathways in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
